molecular formula C22H19F4N3O3 B12910958 1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182869-08-5

1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12910958
CAS No.: 182869-08-5
M. Wt: 449.4 g/mol
InChI Key: DENFGZRZUOJXKX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinolone core and the introduction of the difluorophenyl and dimethylpiperazinyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinolone core or the side chains.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties, which are studied for their potential therapeutic applications.

Scientific Research Applications

1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is widely used in scientific research, including:

    Chemistry: Studying the synthesis and reactivity of quinolone derivatives.

    Biology: Investigating the compound’s antibacterial activity and its effects on bacterial cells.

    Medicine: Exploring its potential as a therapeutic agent for treating bacterial infections.

    Industry: Developing new antibiotics and studying their efficacy and safety.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved are critical for understanding the compound’s efficacy and potential resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific chemical structure, which provides distinct antibacterial properties and potential for developing new therapeutic agents.

Properties

CAS No.

182869-08-5

Molecular Formula

C22H19F4N3O3

Molecular Weight

449.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H19F4N3O3/c1-10-7-28(8-11(2)27-10)20-16(25)6-13-19(18(20)26)29(9-14(21(13)30)22(31)32)17-4-3-12(23)5-15(17)24/h3-6,9-11,27H,7-8H2,1-2H3,(H,31,32)

InChI Key

DENFGZRZUOJXKX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Origin of Product

United States

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